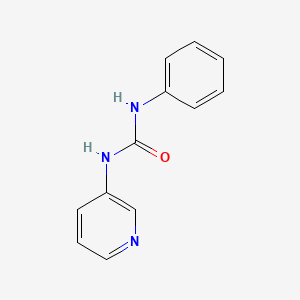
3-(4-bromophenyl)-3-carbamoylpropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-bromophenyl)-3-carbamoylpropanoic acid (3-BPPA) is an organic acid derived from bromobenzene, a compound found in a variety of products including paint, plastics, and adhesives. 3-BPPA has been studied for its potential applications in the fields of synthetic chemistry, biochemistry, and pharmacology.
Wissenschaftliche Forschungsanwendungen
3-(4-bromophenyl)-3-carbamoylpropanoic acid has been studied for its potential applications in the fields of synthetic chemistry, biochemistry, and pharmacology. In synthetic chemistry, it has been used as a reagent for the synthesis of various organic compounds. In biochemistry, it has been used as a substrate for the production of enzymes. In pharmacology, it has been studied for its potential use as an inhibitor of enzymes involved in the metabolism of drugs.
Wirkmechanismus
The mechanism of action of 3-(4-bromophenyl)-3-carbamoylpropanoic acid is not fully understood. However, it is believed that 3-(4-bromophenyl)-3-carbamoylpropanoic acid binds to certain enzymes, such as cytochrome P450 enzymes, and inhibits their activity. This inhibition of enzyme activity can lead to changes in the metabolism of drugs, which can affect their pharmacological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(4-bromophenyl)-3-carbamoylpropanoic acid have not been extensively studied. However, it is believed that 3-(4-bromophenyl)-3-carbamoylpropanoic acid may affect the metabolism of drugs, leading to changes in their pharmacological effects. In addition, 3-(4-bromophenyl)-3-carbamoylpropanoic acid may affect the activity of certain enzymes, leading to changes in biochemical processes.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 3-(4-bromophenyl)-3-carbamoylpropanoic acid in laboratory experiments has several advantages. It is a relatively inexpensive reagent, and it can be easily synthesized from bromobenzene. In addition, it is relatively stable and can be stored for prolonged periods of time. However, it is important to note that 3-(4-bromophenyl)-3-carbamoylpropanoic acid is a toxic compound, and proper safety precautions must be taken when handling it.
Zukünftige Richtungen
The potential applications of 3-(4-bromophenyl)-3-carbamoylpropanoic acid are vast and varied. Further research is needed to better understand its mechanism of action and its biochemical and physiological effects. It is also important to explore the potential use of 3-(4-bromophenyl)-3-carbamoylpropanoic acid as a drug inhibitor, as well as its potential use in the synthesis of other organic compounds. In addition, further research is needed to explore its potential use as a substrate in biochemistry and its potential use in other fields, such as agriculture and food science.
Synthesemethoden
3-(4-bromophenyl)-3-carbamoylpropanoic acid can be synthesized from bromobenzene using a two-step reaction. The first step involves the reaction of bromobenzene with sodium hydroxide in an aqueous solution to form an intermediate, 4-bromophenol. The second step involves the reaction of 4-bromophenol with ethyl chloroformate in an aqueous solution to form 3-(4-bromophenyl)-3-carbamoylpropanoic acid.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(4-bromophenyl)-3-carbamoylpropanoic acid involves the conversion of a starting material into an intermediate, which is then further reacted to form the final product. The key steps in the synthesis pathway include bromination, amidation, and carboxylation reactions.", "Starting Materials": [ "4-bromobenzene", "N,N-dimethylformamide (DMF)", "potassium carbonate (K2CO3)", "N,N'-dicyclohexylcarbodiimide (DCC)", "N-hydroxysuccinimide (NHS)", "3-aminopropanoic acid" ], "Reaction": [ "Step 1: Bromination of 4-bromobenzene using bromine and a Lewis acid catalyst to form 4-bromo-phenyl bromide.", "Step 2: Amidation of 4-bromo-phenyl bromide with N,N-dimethylformamide (DMF), potassium carbonate (K2CO3), and N,N'-dicyclohexylcarbodiimide (DCC) to form 4-bromo-phenyl-N,N-dimethylformamide.", "Step 3: Reaction of 4-bromo-phenyl-N,N-dimethylformamide with N-hydroxysuccinimide (NHS) to form the activated ester intermediate.", "Step 4: Reaction of the activated ester intermediate with 3-aminopropanoic acid to form 3-(4-bromophenyl)-3-carbamoylpropanoic acid.", "Step 5: Purification of the final product by recrystallization or column chromatography." ] } | |
CAS-Nummer |
845786-00-7 |
Produktname |
3-(4-bromophenyl)-3-carbamoylpropanoic acid |
Molekularformel |
C10H10BrNO3 |
Molekulargewicht |
272.1 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



